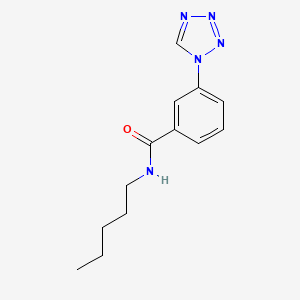

N-pentyl-3-(1H-tetrazol-1-yl)benzamide

Description

N-Pentyl-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a pentyl alkyl chain and a tetrazole moiety at the meta position of the benzene ring. This compound is hypothesized to exhibit unique physicochemical and pharmacological properties due to the interplay between the lipophilic pentyl chain and the polar tetrazole group.

Properties

Molecular Formula |

C13H17N5O |

|---|---|

Molecular Weight |

259.31 g/mol |

IUPAC Name |

N-pentyl-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C13H17N5O/c1-2-3-4-8-14-13(19)11-6-5-7-12(9-11)18-10-15-16-17-18/h5-7,9-10H,2-4,8H2,1H3,(H,14,19) |

InChI Key |

WWWGCBFVJNKMNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an azide with an alkyne under copper-catalyzed conditions.

Attachment of the Benzamide Group: The benzamide group can be introduced through a condensation reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Substitution with the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions, where a suitable alkyl halide reacts with the tetrazole-benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-pentyl-3-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial activity. N-pentyl-3-(1H-tetrazol-1-yl)benzamide has been studied for its effectiveness against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound's structural features position it as a candidate for anticancer drug development. Similar tetrazole-containing compounds have demonstrated inhibitory effects on cancer cell proliferation. For instance, derivatives of tetrazole have been linked to mechanisms that induce apoptosis in cancer cells, highlighting the need for further investigation into this compound's efficacy against specific cancer types .

Drug Development

This compound is under exploration for its potential role in developing new therapeutic agents. Its ability to modulate biological pathways makes it a target for designing drugs aimed at treating diseases such as cancer and infections. The compound's interactions with molecular targets are crucial for understanding its therapeutic potential.

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of this compound, the compound was tested against several bacterial strains using the minimum inhibitory concentration (MIC) method. Results indicated significant activity against both Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of this compound against human colorectal carcinoma cell lines (HCT116). The compound exhibited IC50 values indicating effective inhibition of cell growth, warranting further exploration into its mechanism of action and potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-pentyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in specific biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key benzamide derivatives is provided below:

*Estimated based on cyclopentyl analog (logP 1.80 ) and increased lipophilicity of pentyl chain.

Key Observations:

- Lipophilicity : The pentyl chain in the target compound likely enhances lipophilicity (logP ~2.5) compared to the cyclopentyl analog (logP 1.80) and Rip-B (logP 2.12). This property may influence membrane permeability in biological systems.

- Electronic Effects: The tetrazole group’s electron-withdrawing nature contrasts with Rip-B’s methoxy donors, which are electron-rich. This difference could modulate reactivity in metal-catalyzed reactions .

Biological Activity

N-pentyl-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity as a potential therapeutic agent. This article provides a detailed overview of its biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzamide core substituted with a pentyl group and a tetrazole moiety. The incorporation of the tetrazole ring is known to enhance the compound's biological activity due to its ability to act as a hydrogen bond acceptor and its involvement in various biochemical interactions.

Inhibition of Xanthine Oxidase

One of the primary biological activities of this compound is its role as an inhibitor of xanthine oxidase (XO). A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on XO, with one derivative showing an IC50 value of 0.031 μM, which is comparable to the positive control topiroxostat (IC50 = 0.021 μM) . This inhibition is significant in the management of conditions such as gout, where elevated uric acid levels are a concern.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the 3-(1H-tetrazol-1-yl) moiety is crucial for enhancing the potency of the benzamide scaffold. Modifications to the benzene ring, such as introducing electron-withdrawing groups or varying substituents at specific positions, can significantly affect biological activity. For instance, compounds with substituted benzyloxy groups at the 4'-position showed improved potency compared to their unsubstituted counterparts .

Antibacterial Activity

In addition to its role in inhibiting XO, this compound has been evaluated for antibacterial properties. Research indicated that related benzamide compounds demonstrated significant bactericidal activity against various clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA). Notably, these compounds exhibited minimal cytotoxicity to mammalian cells even at concentrations much higher than those required for antibacterial effects .

Toxicity Assessments

Toxicological evaluations have shown that this compound and its derivatives generally possess low toxicity profiles. In vivo studies using zebrafish embryos indicated no significant adverse effects at concentrations that elicited biological activity . This safety profile is essential for further development in therapeutic applications.

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Target Activity | IC50 Value (μM) | Comments |

|---|---|---|---|

| This compound | Xanthine Oxidase Inhibition | 0.031 | Comparable to topiroxostat |

| Related Benzamide Derivative | Antibacterial Activity | Varies | Effective against MRSA with low cytotoxicity |

| Prodrug TXH1033 | Enhanced Efficacy | - | Rapidly converted to active form in serum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.